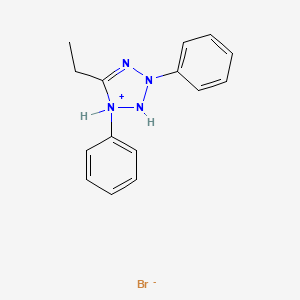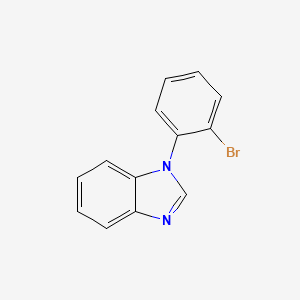
1-(2-Bromophenyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromophenyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with 2-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. Commonly used acids for this reaction include hydrochloric acid or acetic acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)-1H-benzoimidazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Bromophenyl)-1H-benzoimidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium amide or thiourea for nucleophilic substitution.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the original compound.
Nucleophilic Substitution: Products include substituted benzimidazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include N-oxides and dihydrobenzimidazoles.
科学的研究の応用
1-(2-Bromophenyl)-1H-benzoimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-1H-benzoimidazole depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their function or modulating their activity. For example, it may bind to DNA or proteins, disrupting cellular processes.
Chemical Reactivity: The bromophenyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound.
類似化合物との比較
1-(2-Bromophenyl)-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
1-Phenyl-1H-benzoimidazole: Lacks the bromine substituent, resulting in different reactivity and biological activity.
1-(2-Chlorophenyl)-1H-benzoimidazole: Similar structure but with a chlorine atom, leading to different chemical and physical properties.
1-(2-Methylphenyl)-1H-benzoimidazole: Contains a methyl group instead of bromine, affecting its steric and electronic characteristics.
The uniqueness of 1-(2-Bromophenyl)-1H-benzoimidazole lies in the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization.
特性
CAS番号 |
1198007-13-4 |
|---|---|
分子式 |
C13H9BrN2 |
分子量 |
273.13 g/mol |
IUPAC名 |
1-(2-bromophenyl)benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H |
InChIキー |
SUAPGXYMSFEZBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


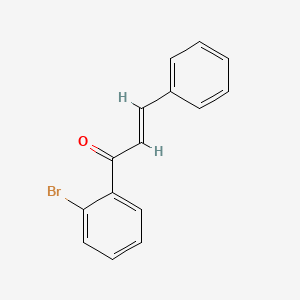
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
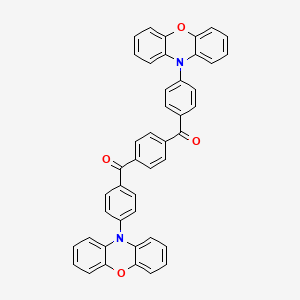
![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)
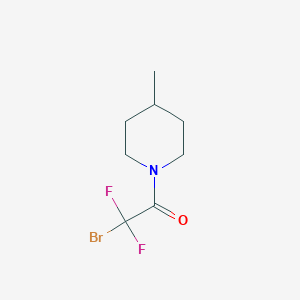
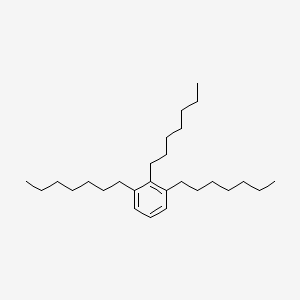

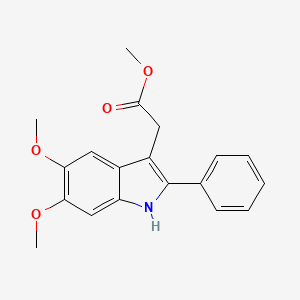

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)
